2-Amino-1-(3,4-dimethoxyphenyl)ethanol

Description

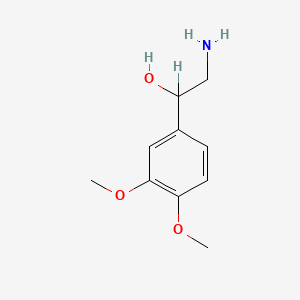

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-1-(3,4-dimethoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-13-9-4-3-7(8(12)6-11)5-10(9)14-2/h3-5,8,12H,6,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIUFFBGZBFVVDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(CN)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50512380 | |

| Record name | 2-Amino-1-(3,4-dimethoxyphenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50512380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6924-15-8, 15471-89-3 | |

| Record name | α-(Aminomethyl)-3,4-dimethoxybenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6924-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethoxyphenylethanolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006924158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-1-(3,4-dimethoxyphenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50512380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-DIMETHOXYPHENYLETHANOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9TYB6AM4W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Amino-1-(3,4-dimethoxyphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and biological activity of 2-Amino-1-(3,4-dimethoxyphenyl)ethanol. The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental procedures, and biological mechanisms.

Chemical Identity and Properties

This compound is a dimethoxybenzene compound.[1][2] It is identified by several synonyms and registry numbers, which are crucial for accurate literature and database searches.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 6924-15-8[1][2][3][4] |

| Molecular Formula | C₁₀H₁₅NO₃[2] |

| Molecular Weight | 197.23 g/mol [2][5] |

| Synonyms | 3,4-Dimethoxyphenylethanolamine, α-(Aminomethyl)-3,4-dimethoxybenzenemethanol, DME (psychedelic)[2][3][4] |

| InChIKey | WIUFFBGZBFVVDL-UHFFFAOYSA-N[2][3] |

The physical and chemical properties of a compound are fundamental to its application in research and development, influencing factors such as solubility, stability, and bioavailability.

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Melting Point | 76-77 °C | [3] |

| Boiling Point | 180-182 °C @ 4 Torr | [3] |

| pKa (Predicted) | 11.84 ± 0.35 | [6] |

| LogP (Predicted) | -0.3 | [2] |

| Form | Solid | [5] |

| Solubility | Slightly soluble in DMSO and Methanol | [6] |

Synthesis and Experimental Protocols

The synthesis of amino alcohols like this compound often involves the reduction of an intermediate compound. A common and effective method is the reduction of a nitro-alcohol precursor using a hydride-based reducing agent such as sodium borohydride. This approach is widely applicable for producing various substituted phenylethanolamines.

Experimental Protocol: Synthesis via Reduction of 1-(3,4-Dimethoxyphenyl)-2-nitroethanol

This protocol is adapted from established methods for the synthesis of structurally similar compounds, such as 2-Amino-1-(2,5-dimethoxyphenyl)ethanol.[7]

Objective: To synthesize this compound by reducing the corresponding nitro-alcohol intermediate.

Step 1: Preparation of the Nitro-alcohol Intermediate (Not Detailed) The precursor, 1-(3,4-dimethoxyphenyl)-2-nitroethanol, is typically synthesized via a Henry reaction (nitroaldol reaction) between 3,4-dimethoxybenzaldehyde and nitromethane.

Step 2: Reduction of 1-(3,4-Dimethoxyphenyl)-2-nitroethanol

-

Reaction Setup: In a 2L reaction flask, add 500 mL of ethanol.

-

Addition of Reactant: While stirring, add 100.0 g of 1-(3,4-dimethoxyphenyl)-2-nitroethanol to the flask.

-

Cooling: Cool the mixture to -10 °C using an appropriate cooling bath (e.g., ice-salt bath).

-

Addition of Reducing Agent: Add 54 grams of sodium borohydride (NaBH₄) in batches to control the reaction rate and temperature.

-

Reaction: Maintain the temperature at -10 °C and continue stirring for 2 hours.

-

Monitoring: Monitor the reaction's completion using High-Performance Liquid Chromatography (HPLC).

-

Quenching and Work-up: Once the reaction is complete, add 500 mL of water to quench the excess reducing agent.

-

Solvent Removal: Remove the ethanol solvent via vacuum distillation.

-

Isolation: Filter the remaining aqueous mixture to collect the crude product.

-

Drying: Dry the crude product.

-

Purification: Recrystallize the crude solid to obtain the pure this compound.

This procedure typically yields a white solid product with high purity.[7]

Biological Activity and Signaling Pathway

This compound and its analogs are known for their interaction with the adrenergic system. Specifically, they can act as selective alpha-adrenergic receptor agonists.[6] The alpha-1 (α₁) adrenergic receptors are members of the G protein-coupled receptor (GPCR) superfamily and are associated with the Gq heterotrimeric G protein.[8]

Mechanism of Action: α₁-Adrenergic Receptor Signaling

Activation of α₁-adrenergic receptors by an agonist like this compound initiates a well-defined signaling cascade.[8][9]

-

Receptor Binding: The agonist binds to the α₁-adrenergic receptor on the cell surface.

-

G-Protein Activation: This binding event causes a conformational change in the receptor, activating the associated Gq protein.

-

PLC Activation: The activated Gq protein then stimulates the enzyme Phospholipase C (PLC).

-

Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[8][10]

-

Calcium Release: IP₃ diffuses through the cytosol and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[8][10]

-

PKC Activation: DAG remains in the cell membrane and, along with the increased intracellular Ca²⁺ concentration, activates Protein Kinase C (PKC).

-

Cellular Response: The activation of PKC and the surge in intracellular calcium lead to various downstream cellular responses, such as smooth muscle contraction.[8]

This pathway is critical in mediating physiological effects like vasoconstriction and cardiac inotropy.[11][12]

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly closed container in a cool, dry place.

-

First Aid: In case of contact, wash the affected area thoroughly with water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.

This guide serves as a foundational resource for professionals engaged in the study and application of this compound. All data and protocols should be cross-referenced with internal standard operating procedures and further literature review as required.

References

- 1. 2-AMINO-1-(3,4-DIMETHOXY-PHENYL)-ETHANOL | 6924-15-8 [chemicalbook.com]

- 2. 3,4-Dimethoxyphenylethanolamine | C10H15NO3 | CID 3863978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. en-academic.com [en-academic.com]

- 5. 2-Amino-1-(2,5-dimethoxyphenyl)ethanol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2-Amino-1-(2,5-dimethoxyphenyl)ethanol CAS#: 3600-87-1 [m.chemicalbook.com]

- 7. 2-Amino-1-(2,5-dimethoxyphenyl)ethanol synthesis - chemicalbook [chemicalbook.com]

- 8. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 9. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. embopress.org [embopress.org]

An In-depth Technical Guide to the Synthesis of 2-Amino-1-(3,4-dimethoxyphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-Amino-1-(3,4-dimethoxyphenyl)ethanol, a valuable intermediate in pharmaceutical and organic synthesis. The document details the core chemical transformations, provides exemplary experimental protocols, and presents quantitative data to facilitate laboratory application.

Introduction

This compound, also known as 3,4-dimethoxyphenylethanolamine, is a phenylethanolamine derivative. Its structure is analogous to naturally occurring catecholamines and synthetic analogs, making it a key building block in the development of various biologically active compounds. The synthesis of this molecule can be efficiently achieved through a two-step process commencing from readily available starting materials. The most prominent and reliable synthetic route involves an initial carbon-carbon bond formation via the Henry reaction, followed by a reduction of the nitro functional group to the desired primary amine.

Core Synthesis Pathway: Henry Reaction and Subsequent Reduction

The principal pathway for the synthesis of this compound involves two key transformations:

-

Henry (Nitroaldol) Reaction: This reaction facilitates the formation of a carbon-carbon bond between an aldehyde or ketone and a nitroalkane. In this synthesis, 3,4-dimethoxybenzaldehyde (veratraldehyde) is reacted with nitromethane in the presence of a base to yield the intermediate, 1-(3,4-dimethoxyphenyl)-2-nitroethanol. The Henry reaction is a classic and versatile method for the formation of β-nitro alcohols.[1][2]

-

Reduction of the Nitro Group: The nitro group of the intermediate is subsequently reduced to a primary amine to yield the final product. This transformation can be accomplished through various reduction methods, most commonly catalytic hydrogenation or the use of metal hydride reagents such as lithium aluminum hydride (LiAlH₄).[3][4]

The overall synthetic scheme is depicted below:

Quantitative Data Summary

The following table summarizes the typical quantitative data for the key steps in the synthesis of this compound. Yields can vary based on the specific reagents and conditions employed.

| Step | Starting Material(s) | Key Reagents | Product | Typical Yield (%) |

| 1. Henry Reaction | 3,4-Dimethoxybenzaldehyde, Nitromethane | Base (e.g., NaOH) | 1-(3,4-Dimethoxyphenyl)-2-nitroethanol | 70-90 |

| 2. Reduction (Catalytic Hydrogenation) | 1-(3,4-Dimethoxyphenyl)-2-nitroethanol | H₂, Pd/C or Raney Ni | This compound | 80-95 |

| 2. Reduction (LiAlH₄) | 1-(3,4-Dimethoxyphenyl)-2-nitroethanol | LiAlH₄ | This compound | 70-85 |

Experimental Protocols

Step 1: Synthesis of 1-(3,4-Dimethoxyphenyl)-2-nitroethanol via Henry Reaction

This protocol is based on established procedures for the Henry reaction with aromatic aldehydes.

Materials:

-

3,4-Dimethoxybenzaldehyde (Veratraldehyde)

-

Nitromethane

-

Methanol

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl), concentrated

-

Ice

-

Deionized Water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-dimethoxybenzaldehyde in methanol.

-

Add an excess of nitromethane to the solution.

-

Cool the reaction mixture in an ice bath to 0-5 °C.

-

Slowly add a solution of sodium hydroxide in methanol dropwise to the cooled mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Cool the mixture again in an ice bath and acidify by the slow addition of concentrated hydrochloric acid until the pH is acidic.

-

Pour the mixture into a beaker of ice water, which should cause the product to precipitate.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

The crude 1-(3,4-dimethoxyphenyl)-2-nitroethanol can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol.

Step 2: Synthesis of this compound via Reduction

Two common methods for the reduction of the nitro group are provided below.

Materials:

-

1-(3,4-Dimethoxyphenyl)-2-nitroethanol

-

Ethanol or Methanol

-

Palladium on Carbon (10% Pd/C) or Raney Nickel

-

Hydrogen Gas

Procedure:

-

In a hydrogenation vessel, dissolve the 1-(3,4-dimethoxyphenyl)-2-nitroethanol in ethanol or methanol.

-

Add a catalytic amount of 10% Pd/C or a slurry of Raney Nickel.

-

Seal the vessel and purge with nitrogen, followed by hydrogen.

-

Pressurize the vessel with hydrogen gas (typically 3-4 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by the uptake of hydrogen.

-

Once the hydrogen uptake ceases, depressurize the vessel and purge with nitrogen.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.

-

The product can be purified by recrystallization or by conversion to its hydrochloride salt.

Caution: Lithium aluminum hydride is a highly reactive and flammable reagent. Handle with extreme care in an inert atmosphere and use appropriate personal protective equipment.

Materials:

-

1-(3,4-Dimethoxyphenyl)-2-nitroethanol

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium Aluminum Hydride (LiAlH₄)

-

Sodium Sulfate, anhydrous

-

Deionized Water

-

Sodium Hydroxide solution (15%)

Procedure:

-

In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in anhydrous THF.

-

Cool the suspension in an ice bath.

-

Dissolve the 1-(3,4-dimethoxyphenyl)-2-nitroethanol in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining a low temperature.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours.

-

Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes.

-

Filter the precipitate and wash it thoroughly with THF.

-

Combine the filtrate and washings, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by chromatography or recrystallization.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound is reliably achieved through a two-step sequence involving a Henry reaction followed by reduction. The choice of the reduction method can be adapted based on the available laboratory equipment and safety considerations, with catalytic hydrogenation often being the preferred method for its cleaner workup and higher yields. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis of this important chemical intermediate.

References

Spectroscopic Profile of 2-Amino-1-(3,4-dimethoxyphenyl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Amino-1-(3,4-dimethoxyphenyl)ethanol, a significant molecule in medicinal chemistry and drug development. This document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, structured for clarity and ease of comparison. Detailed experimental protocols for acquiring this data are also provided, along with a workflow diagram for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. This data is derived from established principles of spectroscopy and analysis of structurally similar compounds.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

-

Solvent: CDCl₃

-

Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.90 | d | 1H | Ar-H |

| ~6.85 | dd | 1H | Ar-H |

| ~6.80 | d | 1H | Ar-H |

| ~4.60 | dd | 1H | CH-OH |

| 3.88 | s | 3H | OCH₃ |

| 3.87 | s | 3H | OCH₃ |

| ~2.95 | dd | 1H | CH₂-NH₂ |

| ~2.75 | dd | 1H | CH₂-NH₂ |

| ~2.50 | br s | 3H | NH₂, OH |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

-

Solvent: CDCl₃

-

Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~149.0 | Ar-C-O |

| ~148.5 | Ar-C-O |

| ~135.0 | Ar-C |

| ~118.0 | Ar-CH |

| ~111.0 | Ar-CH |

| ~109.0 | Ar-CH |

| ~74.0 | CH-OH |

| 55.9 | OCH₃ |

| 55.8 | OCH₃ |

| ~48.0 | CH₂-NH₂ |

Table 3: IR Spectroscopic Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H and N-H stretching |

| 3050-3000 | Medium | Aromatic C-H stretching |

| 2960-2850 | Medium | Aliphatic C-H stretching |

| 1600-1450 | Medium to Strong | Aromatic C=C stretching |

| 1260-1200 | Strong | Aryl-O stretching (asymmetric) |

| 1140-1020 | Strong | Aryl-O stretching (symmetric) & C-O stretching |

| 1050-1000 | Medium | C-N stretching |

Table 4: Mass Spectrometry Data (Predicted)

-

Ionization Mode: Electrospray Ionization (ESI)

| m/z | Relative Intensity (%) | Assignment |

| 198 | 100 | [M+H]⁺ |

| 180 | 60 | [M+H - H₂O]⁺ |

| 165 | 40 | [M+H - H₂O - CH₃]⁺ |

| 151 | 80 | [C₉H₁₁O₂]⁺ (benzylic cation) |

| 44 | 30 | [C₂H₆N]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample (5-10 mg)

-

Deuterated chloroform (CDCl₃)

-

NMR tubes (5 mm)

-

NMR Spectrometer (e.g., Bruker 400 MHz)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of CDCl₃ in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence (e.g., zg30).

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks and reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).

-

Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum and reference it to the solvent peak (CDCl₃ at 77.16 ppm).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound sample

-

FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory

Procedure:

-

Background Scan: Ensure the ATR crystal is clean. Perform a background scan to record the spectrum of the empty accessory.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound sample

-

Methanol or acetonitrile (LC-MS grade)

-

Formic acid

-

Mass Spectrometer with an Electrospray Ionization (ESI) source

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid (e.g., 0.1%) can be added to promote protonation for positive ion mode analysis.

-

Instrument Setup:

-

Calibrate the mass spectrometer using a standard calibration solution.

-

Set the ESI source parameters, including capillary voltage, nebulizer gas pressure, and drying gas flow rate and temperature, to optimal values for the analyte.

-

-

Infusion and Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

-

-

Tandem MS (MS/MS) for Fragmentation Analysis:

-

Select the protonated molecular ion ([M+H]⁺) as the precursor ion.

-

Perform collision-induced dissociation (CID) by applying a suitable collision energy.

-

Acquire the product ion spectrum to observe the fragmentation pattern.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

Structural and Conformational Analysis of 2-Amino-1-(3,4-dimethoxyphenyl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-1-(3,4-dimethoxyphenyl)ethanol, a substituted phenylethanolamine, is a molecule of significant interest in medicinal chemistry and pharmacology due to its structural similarity to known adrenergic receptor agonists. Understanding its three-dimensional structure and conformational preferences is paramount for elucidating its mechanism of action, designing derivatives with improved pharmacological profiles, and predicting its interactions with biological targets. This technical guide provides an in-depth analysis of the structural and conformational properties of this compound, drawing upon experimental techniques and computational modeling. While crystallographic data for this specific molecule is not publicly available, this guide will leverage data from closely related structures to infer its key structural parameters.

Structural Analysis

The structural characterization of this compound involves the determination of its atomic connectivity, bond lengths, bond angles, and torsional angles. These parameters are typically determined with high precision using single-crystal X-ray diffraction. In the absence of a specific crystal structure for the title compound, the following tables present expected bond lengths and angles based on crystallographic data of molecules containing the 3,4-dimethoxyphenyl moiety and related amino alcohols.

Tabulated Structural Data

Table 1: Expected Bond Lengths for this compound

| Bond | Expected Length (Å) |

| C-C (aromatic) | 1.38 - 1.40 |

| C-O (methoxy) | 1.36 - 1.38 |

| O-CH3 (methoxy) | 1.42 - 1.44 |

| C(aromatic)-C(ethanol) | 1.51 - 1.53 |

| C(ethanol)-O(hydroxyl) | 1.42 - 1.44 |

| C(ethanol)-C(amino) | 1.52 - 1.54 |

| C(amino)-N | 1.47 - 1.49 |

Table 2: Expected Bond Angles for this compound

| Angle | Expected Value (°) |

| C-C-C (aromatic) | 119 - 121 |

| C-C-O (methoxy) | 118 - 122 |

| C-O-C (methoxy) | 117 - 119 |

| C(aromatic)-C(ethanol)-O(hydroxyl) | 108 - 112 |

| C(aromatic)-C(ethanol)-C(amino) | 110 - 114 |

| O(hydroxyl)-C(ethanol)-C(amino) | 107 - 111 |

| C(ethanol)-C(amino)-N | 108 - 112 |

Table 3: Key Torsional Angles Defining Conformation

| Torsional Angle | Description | Expected Range (°) |

| C(aromatic)-C(aromatic)-C(ethanol)-O(hydroxyl) | Orientation of the hydroxyl group relative to the aromatic ring | Variable |

| C(aromatic)-C(ethanol)-C(amino)-N | Orientation of the amino group relative to the aromatic ring | Variable |

| O(hydroxyl)-C(ethanol)-C(amino)-N | Gauche/Anti conformation of the ethanolamine side chain | ~60° (gauche) or ~180° (anti) |

Conformational Analysis

The biological activity of flexible molecules like this compound is often dictated by their preferred conformation in solution and at the receptor binding site. Conformational analysis aims to identify the stable, low-energy conformations and the energy barriers between them.

The key rotatable bonds that determine the overall conformation are:

-

The C(aromatic)-C(ethanol) bond.

-

The C(ethanol)-C(amino) bond.

Rotation around the C(ethanol)-C(amino) bond leads to two primary conformations: gauche and anti. In the gauche conformation, the amino and hydroxyl groups are in proximity, which can be stabilized by an intramolecular hydrogen bond. In the anti conformation, these groups are positioned on opposite sides of the C-C bond. The relative stability of these conformers is influenced by steric hindrance and solvent effects.

Computational Modeling

In the absence of definitive experimental data, computational methods such as molecular mechanics and density functional theory (DFT) are invaluable for predicting the conformational landscape.

Experimental Protocols

Synthesis

A plausible synthetic route to this compound involves the reduction of an appropriate precursor, such as a nitroalkene or a cyanohydrin derived from 3,4-dimethoxybenzaldehyde.

General Protocol for Reduction of a Nitroalkanol:

-

The precursor, 1-(3,4-dimethoxyphenyl)-2-nitroethanol, is dissolved in a suitable solvent (e.g., ethanol or tetrahydrofuran).

-

A reducing agent, such as catalytic hydrogen with a palladium on carbon catalyst or a metal hydride like lithium aluminum hydride, is added under controlled temperature conditions.

-

The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction is quenched, and the product is isolated and purified, typically by column chromatography or recrystallization.

Spectroscopic Characterization (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure and providing insights into the solution-state conformation.

Table 4: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H (aromatic) | 6.8 - 7.0 | m |

| H (methine, -CH(OH)-) |

Technical Guide: Physical and Chemical Characteristics of 2-Amino-1-(3,4-dimethoxyphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Amino-1-(3,4-dimethoxyphenyl)ethanol (CAS RN: 6924-15-8). The information is presented to support research and development activities involving this compound.

Core Physical Characteristics

Quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅NO₃ | [1][2] |

| Molecular Weight | 197.23 g/mol | [1][2] |

| Melting Point | 77 °C | [3] |

| Boiling Point | 180-182 °C at 4 Torr |

Experimental Protocols

Synthesis via Reduction of a Nitro Precursor

General Protocol:

-

Dissolution: The precursor, 1-(3,4-dimethoxyphenyl)-2-nitroethanol, is dissolved in a suitable alcohol solvent, such as methanol or ethanol.

-

Reduction: A reducing agent, such as sodium borohydride, is added portion-wise to the cooled solution (e.g., -10 °C).

-

Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, the reaction is quenched with water, and the solvent is removed under reduced pressure.

-

Isolation and Purification: The crude product is isolated by filtration and can be further purified by recrystallization from an appropriate solvent system to yield the final product, this compound.

Logical Workflow for Synthesis:

Synthetic workflow for this compound.

Biological Activity and Signaling Pathways

Phenethylamine derivatives, including those with methoxy substitutions on the phenyl ring, are known to interact with various receptors in the central nervous system. While specific data for this compound is limited in the provided results, related compounds are known to exhibit affinity for adrenergic receptors. The biological activity of such compounds is highly dependent on their substitution pattern.

Potential Signaling Pathway Involvement:

Given its structural similarity to other sympathomimetic amines, it is plausible that this compound could interact with G-protein coupled receptors (GPCRs), such as adrenoceptors. Activation of these receptors can initiate a cascade of intracellular signaling events.

Hypothetical signaling pathway for a phenethylamine derivative.

Disclaimer: This guide is intended for informational purposes for a scientific audience. The experimental protocols and signaling pathway information are based on general knowledge of similar compounds and may require optimization and verification for this specific molecule.

References

Technical Guide: Solubility of 2-Amino-1-(3,4-dimethoxyphenyl)ethanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Amino-1-(3,4-dimethoxyphenyl)ethanol. Due to the limited availability of public quantitative solubility data for this compound, this document outlines a standardized experimental protocol for its determination. The presented methodologies are grounded in established principles of physical chemistry and are intended to provide a robust framework for researchers generating such data. This guide includes a generalized experimental workflow for solubility determination via the gravimetric method and a conceptual diagram illustrating the principles of solvent-solute interactions.

Introduction

This compound is a primary amine and an alcohol, possessing both a basic nitrogen atom and a hydroxyl group. The presence of polar functional groups, in addition to the aromatic ring with two methoxy groups, suggests a nuanced solubility profile. The general principle of "like dissolves like" governs the solubility of organic compounds[1]. This principle posits that substances with similar polarities are more likely to be soluble in one another. Therefore, it is anticipated that this compound will exhibit greater solubility in polar organic solvents compared to nonpolar ones.

Solubility Data

Table 1: Quantitative Solubility of this compound in Various Organic Solvents at 25°C

| Solvent | Solvent Polarity (Dielectric Constant) | Solubility (g/L) | Molar Solubility (mol/L) |

| Methanol | 32.7 | Data not available | Data not available |

| Ethanol | 24.5 | Data not available | Data not available |

| Isopropanol | 19.9 | Data not available | Data not available |

| Acetone | 20.7 | Data not available | Data not available |

| Ethyl Acetate | 6.0 | Data not available | Data not available |

| Dichloromethane | 9.1 | Data not available | Data not available |

| Toluene | 2.4 | Data not available | Data not available |

| Hexane | 1.9 | Data not available | Data not available |

Experimental Protocol for Solubility Determination (Gravimetric Method)

The following is a detailed protocol for the quantitative determination of the solubility of this compound in an organic solvent using the gravimetric method. This method is reliable and relies on the direct measurement of the solute's mass in a saturated solution[2][3].

3.1. Materials

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or test tubes with screw caps

-

Analytical balance (readable to 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Syringe filters (0.22 µm, solvent-compatible)

-

Glass syringes

-

Pre-weighed evaporation dishes or watch glasses

-

Drying oven

-

Desiccator

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a scintillation vial. The presence of undissolved solid is crucial to ensure saturation.

-

Add a known volume (e.g., 5 mL) of the selected organic solvent to the vial.

-

Securely cap the vial and place it in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically check to confirm that excess solid remains.

-

-

Sample Withdrawal and Filtration:

-

Allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a known volume (e.g., 2 mL) of the supernatant into a glass syringe, avoiding any solid particles.

-

Attach a 0.22 µm syringe filter to the syringe.

-

Dispense the filtered supernatant into a pre-weighed evaporation dish.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact mass of the evaporation dish containing the filtered solution.

-

Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80°C). The oven should be in a well-ventilated fume hood.

-

Once the solvent has completely evaporated, transfer the evaporation dish to a desiccator to cool to room temperature.

-

Weigh the evaporation dish containing the dried solute.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

3.3. Data Analysis

-

Calculate the mass of the solute by subtracting the initial mass of the empty evaporation dish from the final constant mass.

-

The solubility can then be expressed in g/L or other appropriate units.

-

The molar solubility can be calculated using the molecular weight of this compound.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the key steps in the gravimetric method for determining solubility.

4.2. Conceptual Diagram of Solubility

This diagram illustrates the "like dissolves like" principle, a fundamental concept in predicting solubility.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, this guide provides the necessary framework for researchers to generate this critical information. The detailed experimental protocol for the gravimetric method offers a reliable approach to obtaining accurate and reproducible solubility data. The principles outlined, along with the provided visualizations, should aid in the design of experiments and the interpretation of results, ultimately contributing to a more comprehensive understanding of the physicochemical properties of this compound.

References

Theoretical Exploration of 2-Amino-1-(3,4-dimethoxyphenyl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical and methodological overview of 2-Amino-1-(3,4-dimethoxyphenyl)ethanol, a phenylethanolamine derivative with significant potential in pharmaceutical research. Drawing upon data from structurally analogous compounds, this document outlines its probable synthetic pathways, detailed spectroscopic and computational analysis protocols, and its likely mechanism of action through adrenergic signaling pathways. All quantitative data is presented in structured tables for comparative analysis, and key experimental and logical workflows are visualized using Graphviz diagrams. This guide serves as a foundational resource for researchers engaged in the study and development of novel therapeutics based on this chemical scaffold.

Introduction

This compound is a primary amino alcohol that belongs to the phenylethanolamine class of compounds. Its structure, featuring a catechol-like dimethoxy phenyl group, is analogous to known adrenergic receptor agonists. This structural similarity suggests its potential as a modulator of the adrenergic system, which plays a crucial role in regulating a myriad of physiological processes, including cardiovascular function, neurotransmission, and metabolism. The compound serves as a valuable intermediate in the synthesis of various pharmaceutical agents, particularly those targeting cardiovascular and neurological disorders.[1] This guide aims to provide a detailed theoretical framework for the study of this molecule, encompassing its synthesis, analytical characterization, and pharmacological properties.

Synthesis and Characterization

Proposed Synthetic Pathway

The most likely synthetic route involves the reduction of a corresponding nitroethanol precursor, 1-(3,4-dimethoxyphenyl)-2-nitroethanol. This precursor can be synthesized via a Henry reaction between 3,4-dimethoxybenzaldehyde and nitromethane. The subsequent reduction of the nitro group to a primary amine would yield the target compound.

References

literature review of 2-Amino-1-(3,4-dimethoxyphenyl)ethanol research

An In-depth Technical Guide on the Core Research of 2-Amino-1-(3,4-dimethoxyphenyl)ethanol

Introduction

This compound, also known as 3,4-dimethoxyphenylethanolamine, is a phenylethanolamine derivative with a chemical structure suggestive of interactions with biological amine systems. Its structural similarity to endogenous catecholamines (like norepinephrine) and other synthetic adrenergic agents positions it as a compound of interest for researchers in pharmacology and medicinal chemistry. This technical guide provides a comprehensive review of the available literature on its synthesis, chemical properties, and biological activities, with a focus on its potential as a modulator of adrenergic signaling. While direct research on this specific molecule is limited, this review consolidates data from closely related analogues and precursors to provide a thorough understanding of its potential applications and areas for future investigation. The compound is a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting cardiovascular and neurological disorders.[1]

Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are essential for its handling, formulation, and use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₅NO₃ | [2] |

| Molecular Weight | 197.23 g/mol | [2] |

| CAS Number | 6924-15-8 | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 3,4-Dimethoxyphenylethanolamine, 3,4-Dimethoxynorepinephrine | [2] |

| Melting Point | 77 °C | |

| Boiling Point | 180-183 °C (at 12 Torr) | |

| Density | 1.145±0.06 g/cm³ (Predicted) | |

| pKa | 11.86±0.35 (Predicted) | |

| SMILES | COC1=C(C=C(C=C1)C(CN)O)OC | [2] |

| InChI | InChI=1S/C10H15NO3/c1-13-9-4-3-7(8(12)6-11)5-10(9)14-2/h3-5,8,12H,6,11H2,1-2H3 | [2] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A two-step synthesis is proposed, starting from 3,4-dimethoxybenzaldehyde.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from the synthesis of the 2,5-dimethoxy isomer.[3][4]

Step 1: Synthesis of 1-(3,4-Dimethoxyphenyl)-2-nitroethanol

-

To a 2L four-necked flask equipped with a mechanical stirrer and a thermometer, add 200.0g (1.2 mol) of 3,4-dimethoxybenzaldehyde and 600ml of ethanol.

-

Cool the reaction mixture to 0-5 °C in an ice bath.

-

Slowly add a 6.6M aqueous solution of sodium hydroxide (400ml, 2.64 mol) dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, continue stirring at this temperature for 30 minutes.

-

Add 146.4g (2.4 mol) of nitromethane to the reaction mixture.

-

Neutralize the mixture by adding a 2.45M aqueous solution of acetic acid (660ml, 1.62 mol).

-

Continue stirring for another 30 minutes.

-

Collect the resulting precipitate by suction filtration.

-

Wash the filter cake with a small amount of petroleum ether twice.

-

Dry the solid to obtain 1-(3,4-Dimethoxyphenyl)-2-nitroethanol. Purity and yield should be assessed by HPLC and weighing.

Step 2: Synthesis of this compound

-

In a 2L reaction flask, dissolve 100.0g of 1-(3,4-Dimethoxyphenyl)-2-nitroethanol in 500ml of ethanol.

-

Cool the solution to -10 °C with stirring.

-

Add 54g of sodium borohydride in small portions, maintaining the temperature at -10 °C.

-

After the addition is complete, allow the reaction to proceed at this temperature for 2 hours.

-

Monitor the reaction to completion using HPLC.

-

Once complete, add 500ml of water to quench the reaction.

-

Remove the ethanol under reduced pressure.

-

Collect the crude product by suction filtration.

-

Recrystallize the crude solid to obtain pure this compound.[3][4] The expected yield, based on the isomeric synthesis, is approximately 83% with a purity of >98%.[3]

Biological Activity and Mechanism of Action

Direct pharmacological data for this compound is scarce. However, research on structurally similar compounds provides strong evidence for its likely biological targets and effects. The primary area of interest is its interaction with adrenergic receptors.

A closely related compound, TA-064 ((-)-(R)-1-(p-hydroxyphenyl)-2-[(3,4-dimethoxyphenethyl)amino]-ethanol), is a known selective beta-1 adrenoceptor agonist.[5] In anesthetized dogs, intravenous administration of TA-064 resulted in a dose-dependent increase in cardiac contractile force with minimal impact on blood pressure. Its positive inotropic activity was found to be similar to dobutamine but 1/100th that of isoproterenol. This effect was stereospecific and was blocked by the beta-1 selective antagonist, practolol, confirming its mechanism of action.[5]

Given that the 3,4-dimethoxyphenyl moiety is a core component of TA-064, it is highly probable that this compound also exhibits activity at adrenergic receptors, likely as a beta-adrenergic agonist.

Quantitative Data from Related Compounds

| Compound | Assay | Target(s) | Result | Reference |

| TA-064 | In vivo (dog) | Cardiac Contractility | 0.1 mg/kg (i.d.) increased force by 120% | [5] |

| TA-064 | In vivo (dog) | Inotropic Potency | ~1/100th of Isoproterenol | [5] |

| 2C-O-3 | Radioligand Binding | α₂A Adrenergic Receptor | Kᵢ = 180-620 nM | [6] |

| 2C-O-16 | Radioligand Binding | α₂A Adrenergic Receptor | Kᵢ = 180-620 nM | [6] |

| 2C-O-27 | Radioligand Binding | α₂A Adrenergic Receptor | Kᵢ = 180-620 nM | [6] |

Note: 2C-O compounds are 4-alkoxy-2,5-dimethoxyphenethylamines, positional isomers of the title compound.

Proposed Signaling Pathway: β1-Adrenergic Receptor Activation

Activation of β1-adrenergic receptors in cardiac myocytes initiates a Gs-protein coupled signaling cascade. This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA phosphorylates key proteins involved in excitation-contraction coupling, resulting in a positive inotropic (increased contractility) and chronotropic (increased heart rate) effect.

References

- 1. (S)-2-Amino-2-(3,4-dimethoxyphenyl)ethanol [myskinrecipes.com]

- 2. 3,4-Dimethoxyphenylethanolamine | C10H15NO3 | CID 3863978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN105622434A - Preparation method of 1-(2,5-dimethoxy phenyl)-2-aminoethanol - Google Patents [patents.google.com]

- 4. 2-Amino-1-(2,5-dimethoxyphenyl)ethanol synthesis - chemicalbook [chemicalbook.com]

- 5. Cardiovascular effects of a new positive inotropic agent, (-)-(R)-1-(p-hydroxyphenyl)-2-[(3,4-dimethoxyphenethyl)amino]-ethanol (TA-064) in the anesthetized dog and isolated guinea pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]

Methodological & Application

synthesis of 2-Amino-1-(3,4-dimethoxyphenyl)ethanol from 1-(3,4-dimethoxyphenyl)-2-nitroethanol

Application Note: Synthesis of 2-Amino-1-(3,4-dimethoxyphenyl)ethanol

Introduction

This compound is a valuable substituted phenylethanolamine that serves as a key intermediate in the development of various pharmaceutical compounds. Its structure is foundational for the synthesis of bronchodilators, vasopressors, and other adrenergic receptor agonists. The efficient synthesis of this compound is therefore of significant interest to the drug development community. This document outlines and compares three robust protocols for the reduction of 1-(3,4-dimethoxyphenyl)-2-nitroethanol to the target amine. The methods detailed are catalytic hydrogenation, lithium aluminum hydride (LiAlH4) reduction, and sodium borohydride (NaBH4) reduction, providing researchers with a selection of procedures adaptable to different laboratory scales and equipment availability.

Reaction Scheme:

Figure 1: General reaction scheme for the reduction of 1-(3,4-dimethoxyphenyl)-2-nitroethanol to this compound.

Overview of Synthetic Protocols

The conversion of the nitro group in 1-(3,4-dimethoxyphenyl)-2-nitroethanol to a primary amine can be achieved through several reductive methods. Each protocol offers distinct advantages regarding reaction conditions, selectivity, yield, and safety considerations.

-

Catalytic Hydrogenation: This is a widely used industrial method that employs hydrogen gas and a metal catalyst, such as Palladium on Carbon (Pd/C).[1] It is highly efficient and clean, with the primary byproduct being water. However, it requires specialized pressure equipment.

-

Lithium Aluminum Hydride (LiAlH4) Reduction: LiAlH4 is a potent reducing agent capable of converting aliphatic nitro compounds to amines in high yields.[1][2] This method is suitable for lab-scale synthesis but requires strict anhydrous conditions and careful handling due to its high reactivity with water.

-

Sodium Borohydride (NaBH4) Reduction: While NaBH4 alone is typically not strong enough to reduce nitro groups, its reactivity can be enhanced in the presence of a catalyst or in specific solvent systems.[3][4] This method is generally safer and more convenient than using LiAlH4.

The following sections provide detailed experimental protocols for each method.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation

This protocol describes the reduction of the nitro group using hydrogen gas in the presence of a Palladium on Carbon (Pd/C) catalyst.[5]

Materials:

-

1-(3,4-dimethoxyphenyl)-2-nitroethanol (1.0 eq)

-

10% Palladium on Carbon (10% w/w)

-

Methanol (or Ethanol)

-

Concentrated Hydrochloric Acid (HCl)

-

Hydrogen (H2) gas

-

Celite

Equipment:

-

Parr hydrogenation apparatus or a similar pressure reactor

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

In a pressure-resistant reaction vessel, dissolve 1-(3,4-dimethoxyphenyl)-2-nitroethanol in methanol (approx. 20 mL per gram of substrate).

-

Carefully add 10% Pd/C catalyst to the solution.

-

Add a catalytic amount of concentrated HCl to the mixture.

-

Seal the reaction vessel and connect it to the hydrogenation apparatus.

-

Purge the vessel with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas to 4 atm (approx. 50-60 psi).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by observing hydrogen uptake or by TLC/LC-MS analysis of aliquots. The reaction is typically complete within 4-8 hours.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to obtain the hydrochloride salt of the product.

Protocol 2: Lithium Aluminum Hydride (LiAlH4) Reduction

This protocol utilizes the powerful reducing agent LiAlH4 and requires strict anhydrous conditions.

Materials:

-

1-(3,4-dimethoxyphenyl)-2-nitroethanol (1.0 eq)

-

Lithium Aluminum Hydride (LiAlH4) (approx. 3.0-4.0 eq)

-

Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

-

Sodium Sulfate (Na2SO4) or Magnesium Sulfate (MgSO4)

-

Deionized Water

-

15% Sodium Hydroxide (NaOH) solution

Equipment:

-

Round-bottom flask with a reflux condenser and nitrogen inlet

-

Magnetic stirrer and heating mantle

-

Dropping funnel

-

Ice bath

Procedure:

-

Set up a flame-dried round-bottom flask under a nitrogen atmosphere.

-

To the flask, add anhydrous THF and carefully add LiAlH4 powder in portions while stirring.

-

Cool the resulting suspension to 0 °C using an ice bath.

-

Dissolve 1-(3,4-dimethoxyphenyl)-2-nitroethanol in a minimal amount of anhydrous THF and add it to a dropping funnel.

-

Add the substrate solution dropwise to the stirred LiAlH4 suspension at a rate that maintains the internal temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture to reflux and maintain for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture back to 0 °C.

-

Caution: Exothermic reaction and hydrogen gas evolution. Quench the reaction by the slow, sequential dropwise addition of:

-

Deionized water (X mL, where X = grams of LiAlH4 used)

-

15% aqueous NaOH (X mL)

-

Deionized water (3X mL)

-

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.

-

Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the product by column chromatography or recrystallization.

Protocol 3: Sodium Borohydride (NaBH4) Reduction

This protocol is adapted from a procedure for a structurally similar compound and offers a safer alternative to LiAlH4.

Materials:

-

1-(3,4-dimethoxyphenyl)-2-nitroethanol (1.0 eq)

-

Sodium Borohydride (NaBH4) (approx. 5.0-6.0 eq)

-

Ethanol or Methanol

-

Deionized Water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve 1-(3,4-dimethoxyphenyl)-2-nitroethanol in ethanol (approx. 5 mL per gram of substrate).

-

Cool the solution to -10 °C using an ice-salt bath.

-

While stirring vigorously, add sodium borohydride in small portions over 30-60 minutes, ensuring the temperature remains below 0 °C.

-

After the addition is complete, continue stirring the reaction mixture at low temperature for an additional 2-3 hours.

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, carefully quench the reaction by the slow addition of deionized water.

-

Remove the solvent under reduced pressure.

-

The resulting aqueous residue can be extracted with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

-

Purify by recrystallization to obtain the final product.

Data Presentation

The following table summarizes the typical reaction parameters and outcomes for the described protocols.

| Parameter | Protocol 1: Catalytic Hydrogenation | Protocol 2: LiAlH4 Reduction | Protocol 3: NaBH4 Reduction |

| Reducing Agent | H2 / Pd/C | Lithium Aluminum Hydride | Sodium Borohydride |

| Solvent | Methanol / Ethanol | Anhydrous THF / Ether | Ethanol / Methanol |

| Temperature | Room Temperature | 0 °C to Reflux | -10 °C to 0 °C |

| Reaction Time | 4 - 8 hours | 2 - 4 hours | 2 - 3 hours |

| Typical Yield | 85 - 95% | 80 - 90% | 75 - 85% |

| Safety Concerns | Flammable H2 gas, pressure | Highly reactive, pyrophoric | H2 evolution on quench |

| Work-up | Filtration | Careful quenching, filtration | Aqueous work-up, extraction |

Experimental Workflow Visualization

The general workflow for the synthesis, regardless of the specific reduction method, involves a sequence of reaction, work-up, and purification steps as illustrated below.

References

- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 2. google.com [google.com]

- 3. jsynthchem.com [jsynthchem.com]

- 4. Sciencemadness Discussion Board - Reduction of Nitro > Amine: Sodium Aluminum Hydride (NaAlH4)/Lithium Borohydride (LiBH4)? - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. Synthesis of Phenethylamines by Hydrogenation of β-Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]

Application Notes and Protocols for β-Amino Alcohol Chiral Auxiliaries

Note to the Reader: Extensive research did not yield specific documented applications of 2-Amino-1-(3,4-dimethoxyphenyl)ethanol as a chiral auxiliary in asymmetric synthesis. The following application notes and protocols are provided for a closely related and extensively studied class of chiral auxiliaries, namely pseudoephedrine and its analogs . These compounds share the core β-amino alcohol structure and their principles of stereochemical control are well-established. Researchers interested in exploring the potential of this compound may find these methodologies and principles to be a valuable starting point for developing novel synthetic routes.

Introduction to β-Amino Alcohol Chiral Auxiliaries

β-amino alcohols, such as pseudoephedrine, are powerful and versatile chiral auxiliaries in asymmetric synthesis.[1][2] They are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction, typically the formation of a new stereocenter. After the desired chiral transformation, the auxiliary can be cleaved and often recovered for reuse.[2]

The effectiveness of these auxiliaries stems from their ability to form rigid chelated intermediates, which effectively shield one face of the molecule, leading to highly diastereoselective transformations. They are particularly renowned for their application in the asymmetric alkylation of enolates to produce chiral carboxylic acids and in stereoselective aldol reactions.[1]

Key Applications and Mechanisms

The primary application of pseudoephedrine-type auxiliaries is in the diastereoselective alkylation of amide enolates. The general workflow involves the acylation of the chiral auxiliary, followed by deprotonation to form a rigid lithium chelated enolate. This enolate then reacts with an electrophile, such as an alkyl halide, from the less sterically hindered face, leading to the formation of a new stereocenter with high diastereoselectivity. Subsequent hydrolysis of the amide bond releases the chiral product and recovers the auxiliary.

Asymmetric Alkylation Workflow

The overall process for the asymmetric alkylation of a carboxylic acid derivative using a pseudoephedrine-type chiral auxiliary is depicted in the following workflow diagram.

Caption: Workflow for Asymmetric Alkylation using a Chiral Auxiliary.

Quantitative Data Summary

The diastereoselectivity of alkylation reactions using pseudoephedrine amides is consistently high, often exceeding 95% diastereomeric excess (d.e.). The following table summarizes representative data for the alkylation of propionamide derivatives.

| Electrophile (R-X) | Diastereomeric Excess (d.e.) | Yield (%) |

| Benzyl bromide | >98% | 95% |

| Iodomethane | 95% | 92% |

| Allyl iodide | 96% | 90% |

| Isopropyl iodide | 90% | 85% |

Data presented is representative and compiled from various sources on pseudoephedrine chemistry.

Experimental Protocols

Protocol for Synthesis of a Chiral Pseudoephedrine Amide

This protocol describes the preparation of the N-propionyl amide of (1R,2R)-(-)-pseudoephedrine.

Materials:

-

(1R,2R)-(-)-Pseudoephedrine

-

Propionyl chloride

-

Triethylamine (Et3N)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Dissolve (1R,2R)-(-)-pseudoephedrine (1.0 eq) in DCM in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.2 eq) to the solution.

-

Slowly add propionyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Quench the reaction by adding saturated aqueous NaHCO3.

-

Separate the organic layer, and wash successively with water and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo to yield the crude amide.

-

Purify the crude product by flash chromatography or recrystallization.

Protocol for Diastereoselective Alkylation

This protocol details the alkylation of the prepared chiral amide with benzyl bromide.

Materials:

-

Chiral N-propionyl pseudoephedrine amide

-

Lithium diisopropylamide (LDA) solution in THF

-

Benzyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl)

Procedure:

-

Dissolve the chiral amide (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add LDA solution (1.1 eq) dropwise, and stir the resulting solution for 30 minutes at -78 °C to ensure complete enolate formation.

-

Add benzyl bromide (1.2 eq) dropwise to the enolate solution.

-

Stir the reaction mixture at -78 °C for 2-3 hours, or until TLC indicates complete consumption of the starting material.

-

Quench the reaction at -78 °C by the slow addition of saturated aqueous NH4Cl.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

The diastereomeric ratio can be determined by 1H NMR or HPLC analysis of the crude product. Purify by flash chromatography.

Protocol for Cleavage of the Chiral Auxiliary

This protocol describes the hydrolytic cleavage of the alkylated amide to yield the chiral carboxylic acid.

Materials:

-

Alkylated chiral amide

-

Sulfuric acid (e.g., 9 N H2SO4)

-

Dioxane

-

Diethyl ether

-

Aqueous sodium hydroxide (NaOH) solution

Procedure:

-

Dissolve the alkylated amide in a mixture of dioxane and 9 N sulfuric acid.

-

Heat the mixture to reflux (approximately 110-115 °C) for 12-24 hours.

-

Cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer with diethyl ether to remove the recovered chiral auxiliary.

-

The aqueous layer, containing the chiral carboxylic acid, can be basified with NaOH and washed with ether to further remove any residual auxiliary.

-

Acidify the aqueous layer with concentrated HCl and extract the chiral carboxylic acid product with an organic solvent like ethyl acetate.

-

Dry the organic extracts, filter, and concentrate to yield the final product.

Signaling Pathways and Stereochemical Models

The high degree of stereocontrol exerted by pseudoephedrine-type auxiliaries is attributed to the formation of a rigid chelated enolate structure. The lithium cation is coordinated by both the amide carbonyl oxygen and the hydroxyl group of the auxiliary. This conformation forces the phenyl and methyl groups of the auxiliary to block the top face of the enolate, directing the incoming electrophile to attack from the less hindered bottom face.

Caption: Rationale for Diastereoselectivity in Alkylation Reactions.

References

Application Notes: Synthesis and Mechanism of 2-Amino-1-(3,4-dimethoxyphenyl)ethanol (Methoxamine)

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-1-(3,4-dimethoxyphenyl)ethanol, more commonly known as Methoxamine, is a sympathomimetic amine that functions as a potent and direct-acting alpha-1 (α1) adrenergic receptor agonist.[1][2] Historically marketed under trade names such as Vasoxine and Vasoxyl, it was primarily used as an antihypotensive agent to raise blood pressure, particularly in cases of hypotension during surgery or with spinal anesthesia.[1][3][4][5] Its pharmacological action is characterized by prolonged peripheral vasoconstriction, leading to an increase in both systolic and diastolic blood pressure.[2][4] Unlike many other sympathomimetic agents, Methoxamine has minimal to no direct effect on beta-adrenergic receptors or the central nervous system.[2][4]

Application in Pharmaceutical Synthesis

The primary application of this compound in the pharmaceutical industry is not as a synthetic intermediate for other complex molecules, but rather as the Active Pharmaceutical Ingredient (API) itself—Methoxamine. The synthesis of Methoxamine involves a multi-step process starting from readily available precursors, culminating in the final chiral amino alcohol structure. The following sections detail a representative synthetic route and the compound's mechanism of action.

Synthetic Pathway and Experimental Protocols

A common synthetic route to Methoxamine Hydrochloride involves a five-step process starting from p-dimethoxybenzene. The general workflow includes Friedel-Crafts acylation, oximation, reduction of the oxime, and a final hydrogenation of a ketoamine intermediate to yield the desired amino alcohol.

Caption: Synthetic workflow for Methoxamine HCl from p-dimethoxybenzene.

Experimental Protocol: Preparation of Methoxamine via Ketoamine Hydrogenation

This protocol details the final key step in the synthesis: the reduction of the ketoamine intermediate to form the amino alcohol, Methoxamine. The procedure is adapted from synthetic methods described in patent literature.[6]

Objective: To synthesize this compound (Methoxamine) by the reduction of the corresponding ketoamine precursor.

Materials:

-

Ketoamine intermediate (2-amino-1-(3,4-dimethoxyphenyl)propan-1-one)

-

Absolute Ethanol

-

Sodium borohydride (NaBH₄)

-

Activated Carbon

-

Ice bath

-

Standard laboratory glassware and filtration apparatus

Procedure:

-

Dissolution: In a suitable reaction flask, dissolve 100 grams of the ketoamine intermediate in 350 ml of absolute ethanol. Heat the mixture to 60°C and stir until the solid is completely dissolved.[6]

-

Decolorization: Add 6 teaspoons of activated carbon to the warm solution and stir for 10 minutes to decolorize.[6]

-

Filtration: Perform a hot filtration to remove the activated carbon. Wash the filter cake three times with 100 ml portions of hot absolute ethanol. Combine the filtrates.

-

Cooling: Cool the resulting filtrate in an ice bath with continuous stirring until the temperature is below 0°C.[6]

-

Reduction: Begin the portion-wise addition of sodium borohydride. It is critical to maintain the reaction temperature below 10-15°C throughout the addition. Add the sodium borohydride slowly over approximately 4 hours, allowing the temperature to drop between additions.[6]

-

Quenching & Isolation: Once the reaction is complete (monitored by a suitable method like TLC or HPLC), the reaction is carefully quenched. The product, Methoxamine free base, can then be isolated.

-

Salt Formation: To obtain the stable hydrochloride salt, the isolated free base is dissolved in a suitable solvent (e.g., isopropanol or ethanol) and treated with hydrochloric acid until the pH is acidic. The precipitated Methoxamine Hydrochloride is then collected by filtration, washed, and dried.

Data Presentation

The efficiency of the synthesis can be evaluated by the yields obtained at each step.

| Step No. | Reaction | Reported Yield (%) |

| 1 | Friedel-Crafts Acylation | 94% |

| 2 | Oximation | 72% |

| 3 | Oxime Reduction | 80% |

| 4 | Ketoamine Hydrogenation | 79% |

| 5 | Salt Formation | 88% |

| Data adapted from patent CN101417956A.[6] |

Pharmacological Mechanism and Signaling Pathway

Methoxamine exerts its therapeutic effect by selectively binding to and activating α1-adrenergic receptors, which are G protein-coupled receptors (GPCRs) associated with the Gq heterotrimeric G protein.[3][7][8] This activation initiates a well-defined intracellular signaling cascade.

-

Receptor Activation: Methoxamine binds to the α1-adrenergic receptor on the surface of vascular smooth muscle cells.

-

G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gq protein, causing the Gαq subunit to dissociate.

-

PLC Activation: The activated Gαq subunit binds to and activates the enzyme Phospholipase C (PLC).[7][8][9]

-

Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[8][10]

-

Calcium Release: IP₃ diffuses through the cytosol and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺) into the cytoplasm.[8][10]

-

PKC Activation & Cellular Response: DAG, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC). The elevated cytosolic Ca²⁺ levels lead to the contraction of smooth muscle cells, resulting in vasoconstriction and an increase in systemic blood pressure.[3]

Caption: Signaling cascade initiated by Methoxamine binding to the α1-adrenergic receptor.

References

- 1. Methoxamine - Wikipedia [en.wikipedia.org]

- 2. Methoxamine | C11H17NO3 | CID 6082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is Methoxamine Hydrochloride used for? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. CN101417956A - Synthesis method of methoxamine hydrochloride - Google Patents [patents.google.com]

- 7. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 9. tandfonline.com [tandfonline.com]

- 10. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Catalytic Asymmetric Synthesis of Chiral Alcohols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the catalytic asymmetric synthesis of chiral alcohols, a critical transformation in the development of pharmaceuticals and fine chemicals. The following sections detail established and reliable methods for the enantioselective reduction of prochiral ketones, including Noyori asymmetric hydrogenation and Corey-Bakshi-Shibata (CBS) reduction.

Introduction

Chiral alcohols are essential building blocks in the synthesis of numerous biologically active molecules. The ability to selectively produce one enantiomer is paramount, as different enantiomers can exhibit vastly different pharmacological effects. Catalytic asymmetric synthesis offers an efficient and atom-economical approach to obtaining enantiomerically pure alcohols. This document outlines key experimental setups, including transition metal catalysis and organocatalysis, providing researchers with the necessary information to implement these methods in their laboratories.

Key Methodologies

Two of the most powerful and widely utilized methods for the asymmetric reduction of prochiral ketones are the Noyori asymmetric hydrogenation and the Corey-Bakshi-Shibata (CBS) reduction.

-

Noyori Asymmetric Hydrogenation: This method employs ruthenium catalysts bearing a chiral diphosphine ligand, most notably BINAP, to achieve highly enantioselective hydrogenation of ketones.[1][2] The reaction typically utilizes hydrogen gas as the reductant and is known for its high efficiency and broad substrate scope.[2]

-

Corey-Bakshi-Shibata (CBS) Reduction: The CBS reduction utilizes a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a borane reagent to a ketone.[3][4] This method is highly valued for its predictability and the high enantioselectivities achieved for a wide range of ketones.[3][5]

Data Presentation: Comparative Performance

The following tables summarize the performance of different catalytic systems in the asymmetric reduction of various prochiral ketones.

Table 1: Noyori Asymmetric Hydrogenation of Ketones

| Entry | Substrate | Catalyst (mol%) | Ligand | Conditions | Yield (%) | ee (%) | Reference |

| 1 | Acetophenone | RuCl₂[(R)-BINAP] (0.1) | (R)-BINAP | H₂ (1100 psi), EtOH, 30 °C, 6 days | >95 | 98 (R) | [1] |

| 2 | 2-Acetylthiophene | [RuCl₂(p-cymene)]₂ / (S,S)-TsDPEN (0.1) | (S,S)-TsDPEN | H₂ (10 atm), CH₃OH, rt, 10 h | >99 | 97 (R) | [6] |

| 3 | 4-Chromanone | [IrCl(cod)]₂ / (S,S)-MsDPEN (0.02) | (S,S)-MsDPEN | H₂ (15 atm), 60 °C, 24 h | >99 | 99 (S) | [6] |

| 4 | α-Chloroacetophenone | Ru(OTf)--INVALID-LINK-- (0.1) | (S,S)-TsDPEN | H₂ (10 atm), CH₃OH, rt, 10 h | >99 | 96 (R) | [6] |

| 5 | Methyl tert-butyl ketone | Iridium-NNP complex | Chiral Cinchona alkaloid-based NNP | H₂, rt | >99 | 97.3 | [7] |

Table 2: CBS Reduction of Ketones

| Entry | Substrate | Catalyst (mol%) | Borane Reagent | Conditions | Yield (%) | ee (%) | Reference |

| 1 | Acetophenone | (R)-Me-CBS (10) | BH₃·SMe₂ | THF, -78 °C to rt | 97 | 97 (R) | [3] |

| 2 | Propiophenone | (S)-Me-CBS (5) | BH₃·THF | THF, -40 °C, 1 h | 95 | 96 (S) | [8] |

| 3 | 1-Tetralone | (R)-Me-CBS (10) | Catecholborane | Toluene, -78 °C | 92 | 98 (R) | [4] |

| 4 | α,β-Unsaturated Ketone | (S)-Me-CBS (10) | BH₃·THF | THF, -78 °C | 90 | 95 (S) | [3] |

Experimental Protocols

Protocol 1: Noyori Asymmetric Hydrogenation of Acetophenone

This protocol is adapted from the work of Noyori and coworkers.[1]

Materials:

-

RuCl₂[(R)-BINAP]

-

Acetophenone

-

Ethanol (EtOH), anhydrous

-

Hydrogen gas (H₂)

-

Schlenk flask

-

Parr bomb reactor

-

Nitrogen gas (N₂)

Procedure:

-

A Schlenk flask is charged with acetophenone (1.0 eq) and anhydrous ethanol.

-

The solution is sparged with N₂ for 1 hour to remove dissolved oxygen.

-

In a nitrogen-filled glovebox, the solution is transferred to a glass liner, and RuCl₂[(R)-BINAP] (0.1 mol%) is added.

-